Triphenyl(2-pyridylsulfanyl)stannane
Description
Triphenyl(2-pyridylsulfanyl)stannane is an organotin compound featuring a central tin atom bonded to three phenyl groups and a 2-pyridylsulfanyl substituent. The pyridylsulfanyl group introduces both sulfur and nitrogen heteroatoms, which may enhance its coordination capabilities and reactivity compared to simpler organotin derivatives. Organotin compounds are widely studied for applications in catalysis, material science, and bioactivity, with substituents critically influencing their properties .
Properties
CAS No. |
20637-89-2 |
|---|---|
Molecular Formula |
C23H19NSSn |
Molecular Weight |
460.2 g/mol |
IUPAC Name |
triphenyl(pyridin-2-ylsulfanyl)stannane |
InChI |
InChI=1S/3C6H5.C5H5NS.Sn/c3*1-2-4-6-5-3-1;7-5-3-1-2-4-6-5;/h3*1-5H;1-4H,(H,6,7);/q;;;;+1/p-1 |
InChI Key |
BIEQTCUAVSGELN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- In contrast, the pyridylsulfanyl group in the target compound may balance steric demand with electronic versatility.
- Electronic Properties : The sulfur atom in the pyridylsulfanyl group (soft base) contrasts with the acetate’s oxygen (hard base), altering ligand-metal interactions. Pyridine’s π-acidity could stabilize metal centers in catalytic applications.
- Crystal Geometry : Triphenylstannane derivatives typically adopt tetrahedral geometry, as seen in ’s compound. The pyridylsulfanyl substituent may introduce slight distortions due to its planar aromatic system.
Stability and Toxicity
- Triphenyltin acetate is highly toxic, with regulatory limits set for acute exposure (e.g., EPA guidelines). Its acetate group may hydrolyze in aqueous environments, releasing toxic Sn³⁺ ions .
- The pyridylsulfanyl group in the target compound could improve stability against hydrolysis due to stronger Sn–S bonding compared to Sn–O in acetates.
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